Diethyl 2-[2-(4-methylphenyl)ethyl]-3-oxoheptanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-[2-(4-methylphenyl)ethyl]-3-oxoheptanedioate is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group, an ethyl group, and a heptanedioate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[2-(4-methylphenyl)ethyl]-3-oxoheptanedioate typically involves multi-step organic reactions. One common method includes the alkylation of a benzene derivative followed by esterification and subsequent functional group transformations. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated systems to optimize reaction conditions and scalability. The use of advanced purification methods such as chromatography and crystallization is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[2-(4-methylphenyl)ethyl]-3-oxoheptanedioate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert carbonyl groups to alcohols or other reduced forms.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions often involve the use of strong acids or bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Diethyl 2-[2-(4-methylphenyl)ethyl]-3-oxoheptanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may serve as a probe or reagent in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Diethyl 2-[2-(4-methylphenyl)ethyl]-3-oxoheptanedioate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical transformations or biological effects. The exact mechanism depends on the context in which the compound is used, such as a catalyst in a chemical reaction or a ligand in a biological assay.
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-[2-(4-methoxyphenyl)ethyl]malonate: Similar structure but with a methoxy group instead of a methyl group.
Diethyl 4-methylbenzylphosphonate: Contains a phosphonate group instead of a heptanedioate ester.
Uniqueness
Diethyl 2-[2-(4-methylphenyl)ethyl]-3-oxoheptanedioate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
61983-61-7 |
---|---|
Molecular Formula |
C20H28O5 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
diethyl 2-[2-(4-methylphenyl)ethyl]-3-oxoheptanedioate |
InChI |
InChI=1S/C20H28O5/c1-4-24-19(22)8-6-7-18(21)17(20(23)25-5-2)14-13-16-11-9-15(3)10-12-16/h9-12,17H,4-8,13-14H2,1-3H3 |
InChI Key |
KNDWZVIQOMWHAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC(=O)C(CCC1=CC=C(C=C1)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.